2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one
Description
Dihydropyrazole Substructure Analysis
The 4,5-dihydro-1H-pyrazole ring is a five-membered heterocycle with two adjacent saturated carbons (C4 and C5) and three nitrogen atoms. Key features include:
Thiadiazolo[3,2-a]diazepinone Ring System
This fused heterocycle consists of:
- A thiadiazole ring (five-membered, with two nitrogen and one sulfur atom).
- A diazepinone ring (seven-membered, with two nitrogen atoms and a ketone group at position 8).
- Fusion pattern : The thiadiazole ring is fused to the diazepinone at positions 3 (thiadiazole) and 2-a (diazepinone), creating a bicyclic system with a bridgehead nitrogen.
Thiophene and Dimethoxyphenyl Functional Groups
- Thiophene : A five-membered aromatic ring with one sulfur atom, contributing π-electron density to the pyrazole core.
- 2,3-Dimethoxyphenyl : A benzene ring with methoxy groups at positions 2 and 3, enhancing steric bulk and electronic effects.
Stereochemical Considerations and Conformational Dynamics
- Chirality : The dihydropyrazole ring introduces two stereogenic centers at C4 and C5. However, synthetic routes using enaminones (as in ) often yield racemic mixtures unless chiral catalysts are employed.
- Conformational analysis :
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆, 400 MHz) :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Thiophene H-3/H-4 | 7.32–7.46 | Doublet |
| Dihydropyrazole CH₂ (C4–C5) | 3.12–3.45 | Multiplet |
| Dimethoxyphenyl OCH₃ | 3.73 | Singlet |
| Diazepinone NH | 9.85 | Broad |
Properties
IUPAC Name |
2-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S3/c1-31-17-7-3-6-14(21(17)32-2)16-12-15(18-8-5-11-33-18)25-28(16)20(30)13-34-23-26-27-10-4-9-19(29)24-22(27)35-23/h3,5-8,11,16H,4,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMLTMKKADYGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN4CCCC(=O)N=C4S3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one represents a complex organic structure with potential pharmacological significance. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure incorporates multiple functional groups that contribute to its biological activity. The key features include:
- Molecular Formula : C36H36N6O5S2
- Molecular Weight : 696.85 g/mol
- LogP : 6.3684 (indicating high lipophilicity)
The presence of thiophene and pyrazole rings suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit a wide range of biological activities including:
- Anticancer : Compounds similar to the target have shown promising results against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial : The compound's structural components suggest potential efficacy against bacterial strains and fungi. Thiadiazole derivatives have been reported to possess significant antimicrobial properties .
- Antioxidant : The antioxidant activity of related compounds has been documented, suggesting that this compound may also offer protective effects against oxidative stress .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : Similar thiadiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer therapy .
- Enzyme Interaction : The compound may interact with key enzymes involved in tumorigenesis and inflammation through non-covalent interactions such as hydrogen bonding and π-π stacking .
- Receptor Modulation : It is hypothesized that the compound may act as an antagonist or modulator at specific receptors involved in cellular signaling pathways relevant to cancer and inflammation.
Case Studies and Experimental Findings
A series of studies have evaluated the biological activities of structurally related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Compound 20b | Anticancer (HepG-2) | 4.37 ± 0.7 µM | |
| Thiadiazole Derivatives | Antimicrobial | Varies by strain | |
| Pyrazole-Thiadiazole Hybrid | Antioxidant | Significant |
These studies highlight the potential of the compound as a lead for further development in therapeutic applications.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallographic Analysis : SHELX-refined structures of pyrazoline analogues show planar geometries, critical for target binding .
- Metabolic Pathways : Similar biotransformations in heterocycles involve cytochrome P450-mediated oxidation, suggesting hepatic metabolism for the target compound .
- Limitations: Despite electronic similarities ("isovalency" ), structural rigidity in the diazepinone scaffold may reduce bioavailability compared to flexible guanidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
